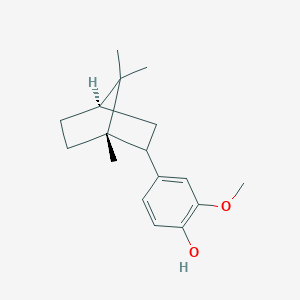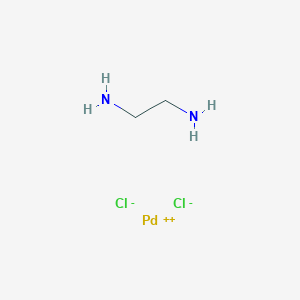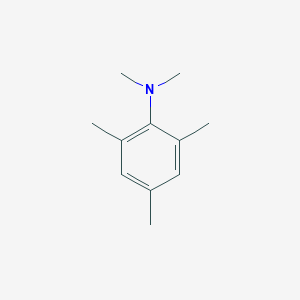
N,N,2,4,6-Pentamethylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of linear pentanuclear complexes, which can be related to N,N,2,4,6-Pentamethylaniline, involves the use of various axial ligands and demonstrates intricate molecular architecture (Wang et al., 1998).
Molecular Structure Analysis
Molecular structure studies show that compounds related to N,N,2,4,6-Pentamethylaniline often exhibit complex crystalline structures and specific intermolecular interactions, which can be crucial for their physical and chemical properties (Mahajan et al., 2011).
Chemical Reactions and Properties
Research on similar compounds reveals diverse chemical reactions, including intriguing coordination chemistry and the formation of complex molecular structures (Hegetschweiler et al., 2003).
Physical Properties Analysis
The physical properties of compounds like N,N,2,4,6-Pentamethylaniline are often determined by their molecular structures, as seen in studies involving polymers with pendant chains (More et al., 2010).
Chemical Properties Analysis
In-depth analysis of chemical properties, including reactivity and stability, is crucial for understanding compounds like N,N,2,4,6-Pentamethylaniline. Studies have shown that structural dynamics and specific intermolecular interactions play a significant role in defining these properties (Forlani et al., 1990).
Applications De Recherche Scientifique
Ipso-Attack in Nitration of Aromatic Amines : N,N,2,4,6-Pentamethylaniline undergoes ipso-attack at the 4-position to form a stable intermediate in nitric acid, which is crucial in organic synthesis (Helsby & Ridd, 1983).
Nuclear Polarisation in Nitration Reactions : The reactions of N,N,2,4,6-Pentamethylaniline with nitric acid were studied using 15N NMR spectroscopy, highlighting its role in understanding the mechanisms of nitration reactions (Clemens et al., 1985).
Optical Imaging and Drug Delivery : N,N,2,4,6-Pentamethylaniline's derivatives, specifically cyanine chromophores, are used in fluorescence-based applications for optical imaging and drug delivery (Gorka, Nani, & Schnermann, 2018).
Liquid-Liquid Extraction of Palladium(II) : N,N,2,4,6-Pentamethylaniline derivatives are utilized in the extractive separation of palladium(II) from hydrochloric acid medium, important in analytical chemistry and metallurgy (Lokhande, Anuse, & Chavan, 1998).
Peroxidase Action Studies : The compound is used in studies related to peroxidase action, aiding in understanding enzymatic reactions and oxidation processes (Saunders & Stark, 1967).
Structural and Spectroscopic Properties Study : In research on the properties of certain nitro-diphenylamine derivatives, the structural properties of compounds similar to N,N,2,4,6-Pentamethylaniline are analyzed, contributing to the field of material science (Forlani et al., 1990).
Pharmacological Activity Research : The synthesis and research of derivatives similar to N,N,2,4,6-Pentamethylaniline are explored for potential pharmacological applications, including anti-inflammatory and analgesic activities (Isaev et al., 2014).
Biodegradation and Biotransformation of Explosives : Studies in the metabolism of toxic compounds by microorganisms include the use of N,N,2,4,6-Pentamethylaniline derivatives, aiding in environmental management and pollutant degradation (Rylott, Lorenz, & Bruce, 2011).
DNA Damage Evaluation : The compound is used in studies evaluating the genotoxic and potentially carcinogenic effects of certain aniline derivatives, contributing to the field of toxicology and public health (Przybojewska, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
N,N,2,4,6-Pentamethylaniline is a chemical compound that has been used in the synthesis of an oximino glycoside . The primary target of this compound is the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride .
Mode of Action
N,N,2,4,6-Pentamethylaniline interacts with its target through a condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water. In this case, the condensation of N,N,2,4,6-Pentamethylaniline with the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride results in the formation of an oximino glycoside .
Biochemical Pathways
The biochemical pathway affected by N,N,2,4,6-Pentamethylaniline involves the synthesis of an oximino glycoside . This glycoside can then be reduced with lithium aluminum hydride to yield benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 213-215 °c and a density of 0907 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of N,N,2,4,6-Pentamethylaniline’s action are largely dependent on its role in the synthesis of the oximino glycoside
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N,2,4,6-Pentamethylaniline. For instance, temperature can affect the rate of the condensation reaction in which the compound participates . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
N,N,2,4,6-pentamethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZLRKFJWQZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156412 | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,4,6-Pentamethylaniline | |
CAS RN |
13021-15-3 | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13021-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,2,4,6-Pentamethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,4,6-Pentamethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reaction of N,N,2,4,6-Pentamethylaniline with nitric acid?
A1: Unlike simpler anilines, N,N,2,4,6-Pentamethylaniline undergoes nitration via an ipso attack mechanism []. This means the nitro group initially substitutes one of the existing methyl groups on the aromatic ring instead of directly attaching to the ring itself. This leads to the formation of an ipso-intermediate, which can be observed using ¹⁵N NMR spectroscopy.
Q2: How does ¹⁵N NMR spectroscopy provide insights into the ipso attack mechanism?
A2: The use of ¹⁵N-labelled nitric acid (H¹⁵NO₃) and ¹⁵N-labelled N,N,2,4,6-Pentamethylaniline in separate experiments allows researchers to track the fate of the nitrogen atoms throughout the reaction using ¹⁵N NMR. For instance, the appearance of a strong emission signal for the ¹⁵NO₂ group at the beginning of the reaction confirms the formation of the ipso-intermediate []. Additionally, observing signal enhancements or emissions due to nitrogen exchange between the ipso-intermediate and nitric acid provides valuable information about the reaction dynamics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




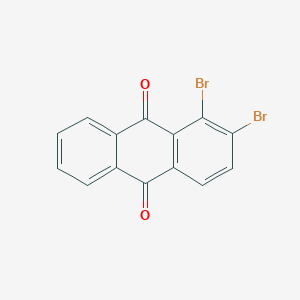

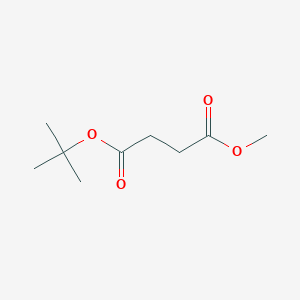

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)



